REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([Br:10])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].Cl[CH:12]1[CH2:16][CH2:15][CH2:14][C:13]1=[O:17].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:9][O:8][C:7]1[CH:6]=[CH:5][C:4]([Br:10])=[CH:3][C:2]=1[O:1][CH:12]1[CH2:16][CH2:15][CH2:14][C:13]1=[O:17] |f:2.3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1OC)Br
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
ClC1C(CCC1)=O
|
Name
|
|
Quantity
|
41.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at room temperature for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Afterwards the solid substances are filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 500 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
washed three times with 200 ml of destined water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on a silica gel column
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)Br)OC1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |